3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide
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Overview
Description
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide is an organic compound belonging to the class of amides It is characterized by a cyclohexyl group attached to a propanamide backbone, with a 4-methoxyphenyl ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves the following steps:
Formation of the Amide Bond: The reaction between cyclohexylamine and 3-bromopropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form 3-cyclohexylpropanamide.
Substitution Reaction:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]amine.
Substitution: 4-nitro-3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide.
Scientific Research Applications
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-3-hydroxy-4-methoxybenzamide
- N-cyclohexyl-4-methoxybenzamide
- N-cyclohexyl-3-methoxybenzamide
Uniqueness
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide is unique due to its specific structural features, such as the presence of both a cyclohexyl group and a 4-methoxyphenyl ethyl substituent
Properties
IUPAC Name |
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-21-17-10-7-16(8-11-17)13-14-19-18(20)12-9-15-5-3-2-4-6-15/h7-8,10-11,15H,2-6,9,12-14H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYRPOZSKJGZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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